3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-6-4-5-14(13-17)19(23)20-15-8-10-16(11-9-15)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKUXTYPOGCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Oxopiperidin-1-yl)-3-methoxyaniline
Step 1: Piperidin-2-one is reacted with 4-fluoro-3-methoxynitrobenzene in dimethylacetamide (DMA) at 120°C for 18 hours, using potassium carbonate as base (Yield: 68%).
Step 2: Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to amine (Yield: 92%).
Characterization Data:
Preparation of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid is treated with oxalyl chloride (1.5 eq) in dichloromethane (DCM) with catalytic DMF (1 drop) at 0°C→rt. Solvent removal under vacuum yields the acyl chloride quantitatively.
Amide Coupling
Conditions:
- Reagents: 4-(2-Oxopiperidin-1-yl)-3-methoxyaniline (1.0 eq), 3-methoxybenzoyl chloride (1.1 eq), DIPEA (3.0 eq), DCM, 0°C→rt, 12 h.
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (hexane:EtOAc 3:2).
- Yield: 74%
Critical Note: Excess acyl chloride increases hydrolysis byproducts; maintaining stoichiometry below 1.1:1 improves purity.
Synthetic Route 2: HOBt/DIC Activation
Reaction Protocol
Reagents:
- 3-Methoxybenzoic acid (1.2 eq)
- DIC (1.5 eq), HOBt (1.5 eq)
- 4-(2-Oxopiperidin-1-yl)-3-methoxyaniline (1.0 eq)
- DCM, rt, 24 h.
Optimization Data:
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| DIC Equivalents | 1.0–2.0 | 1.5 |
| Reaction Time (h) | 12–36 | 24 |
| Solvent | DCM, THF, DMF | DCM |
Yield: 81% (superior to carbodiimide method due to reduced racemization).
Mechanistic Insight:
DIC generates an active O-acylisourea intermediate, which reacts with HOBt to form a stable benzotriazole ester, facilitating amine nucleophilic attack.
Synthetic Route 3: Microwave-Assisted Synthesis
Procedure
Conditions:
- 3-Methoxybenzoic acid (1.2 eq), HATU (1.3 eq), DIPEA (2.5 eq)
- 4-(2-Oxopiperidin-1-yl)-3-methoxyaniline (1.0 eq)
- DMF, microwave irradiation, 100°C, 30 min.
Advantages:
- 89% yield
- Reaction time reduced from 24 h to 30 min
Limitations:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Time | Cost Index |
|---|---|---|---|---|
| Carbodiimide (Route 1) | 74 | 95.2 | 12 h | $ |
| HOBt/DIC (Route 2) | 81 | 98.7 | 24 h | $$ |
| Microwave (Route 3) | 89 | 97.4 | 0.5 h | $$$ |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce piperidinol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has been studied for its potential as a therapeutic agent, particularly as a direct inhibitor of activated factor X (FXa). FXa is crucial in the coagulation cascade, and its inhibition can lead to significant anticoagulant effects. This compound's ability to disrupt thrombin generation makes it a candidate for treating conditions requiring anticoagulation, such as thrombosis and atrial fibrillation.
Biological Studies
In biological research, this compound has been utilized to investigate its effects on cellular processes, including anti-inflammatory and analgesic activities. Studies have shown that it may modulate various signaling pathways, contributing to its therapeutic potential in inflammatory diseases. Additionally, its interaction with specific molecular targets allows for a better understanding of disease mechanisms at the cellular level.
Industrial Applications
The compound is also explored for its applications in industrial chemistry, particularly in the synthesis of advanced materials and as a catalyst in chemical reactions. Its unique structure allows it to serve as a building block for more complex molecules, potentially leading to the development of novel materials with specific properties.
Research indicates that this compound exhibits significant biological activity:
- Anticoagulant Properties : In vitro studies have demonstrated high potency in inhibiting FXa, comparable to established anticoagulants like Apixaban. The pharmacokinetics suggest good bioavailability and low clearance rates, enhancing clinical applicability.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction, indicating potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds like apixaban act as inhibitors of activated factor X (FXa), a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, making it useful in the treatment of thromboembolic diseases.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
APD791 (Temanogrel)
Structure: 3-Methoxy-N-[3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl]benzamide . Key Differences:
- Substituents: APD791 replaces the 2-oxopiperidinyl group with a morpholinoethoxy moiety and introduces a methylpyrazole at the meta position.
- Pharmacology: APD791 is a selective 5-HT2A receptor inverse agonist developed for arterial thrombosis. The morpholinoethoxy group enhances solubility and receptor binding, whereas the 2-oxopiperidinyl group in the target compound may confer distinct metabolic stability . Activity: APD791 exhibits an IC50 of 1.2 nM for 5-HT2A, with >100-fold selectivity over related receptors (e.g., 5-HT2B, 5-HT2C) .
N-(4-(3-Phenylureido)phenyl)benzamide Derivatives
Structure : Benzamide derivatives with urea-linked phenyl groups at the para position .
Key Differences :
- Substituents : A phenylurea group replaces the 2-oxopiperidinyl moiety.
Compound 8p (Gleevec Analog)
Structure: 4-((Cyclohexylamino)methyl)-3-methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide . Key Differences:
- Substituents: A pyridinylpyrimidine amino group and cyclohexylaminomethyl side chain replace the 2-oxopiperidinyl group.
- Activity : Designed as a β-amyloid inhibitor, 8p demonstrates IC50 values <100 nM in cellular assays, highlighting the role of heterocyclic substituents in targeting neurodegenerative pathways .
EP 3 532 474 B1 Patent Compound
Structure : 5-Fluoro-N-(1-methyl-2-oxopiperidin-4-yl)benzamide derivatives .
Key Differences :
- Substituents : Fluorine at the benzamide’s meta position and a methylated 2-oxopiperidinyl group.
- Pharmacology : Fluorination enhances metabolic stability and receptor affinity, with reported EC50 values <10 nM in kinase inhibition assays .
Structural and Functional Analysis
Table 1: Comparative Data of Key Compounds
Key Findings:
Substituent Impact: The 2-oxopiperidinyl group in the target compound balances lipophilicity and metabolic stability, whereas morpholinoethoxy (APD791) or urea groups (N-(4-(3-phenylureido)phenyl)benzamide) prioritize solubility .
Bioactivity : Heterocyclic substituents (e.g., pyridinylpyrimidine in 8p) enhance target specificity in neurodegenerative or cancer pathways .
Biological Activity
3-Methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound notable for its pharmacological properties, particularly as a direct inhibitor of activated factor X (FXa). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a methoxy group attached to a benzamide moiety, along with a piperidinone ring. Its structural formula can be represented as follows:
This configuration contributes to its unique biological activities and interactions with various molecular targets.
Target of Action: The primary target for this compound is FXa, a crucial enzyme in the coagulation cascade.
Mode of Action: By acting as a direct inhibitor of FXa, the compound disrupts the coagulation process, leading to decreased thrombin generation and reduced platelet aggregation. This action is significant in preventing thromboembolic disorders.
Biochemical Pathways: The inhibition of FXa affects several biochemical pathways involved in blood coagulation, which can be summarized as follows:
- Inhibition of Thrombin Generation: Reduced conversion of prothrombin to thrombin.
- Decreased Platelet Aggregation: Lower activation of platelets, preventing clot formation.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Bioavailability: High bioavailability ensures effective systemic circulation after administration.
- Clearance Rates: Low clearance rates contribute to prolonged therapeutic effects.
- Volume of Distribution: A small volume suggests limited distribution outside the vascular compartment, enhancing its anticoagulant efficacy.
Biological Activity and Applications
The compound has been investigated for various biological activities beyond its anticoagulant effects. Notable findings include:
- Antimicrobial Activity: Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory activities, which may be beneficial in treating conditions characterized by excessive inflammation.
- Analgesic Properties: Preliminary studies suggest that it may also possess analgesic effects, contributing to pain management strategies.
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the importance of this compound in medicinal chemistry:
- Synthesis and Characterization: The synthesis typically involves multi-step reactions including Suzuki-Miyaura coupling techniques. Characterization confirms the structural integrity essential for biological activity.
- Clinical Relevance: Ongoing research aims to explore its efficacy in clinical settings, particularly for patients at risk of thromboembolic events. Trials are focused on optimizing dosage and assessing long-term outcomes related to its anticoagulant properties .
- Comparative Studies: Comparative studies with other FXa inhibitors have shown that this compound may offer advantages in terms of bioavailability and side effect profiles compared to existing therapies such as warfarin and direct oral anticoagulants (DOACs) .
Q & A
Basic: What are the standard synthetic routes for 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves coupling 3-methoxybenzoic acid derivatives with 4-(2-oxopiperidin-1-yl)aniline. Key steps include:
- Amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization ensures purity. Optimization via continuous flow reactors can improve scalability and yield .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR (in CDCl or DMSO-d) confirm structural integrity, with methoxy (~δ 3.8 ppm) and piperidinone carbonyl (~δ 170–175 ppm) signals as key markers .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] ion).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological testing) .
Basic: What in vitro biological assays are typically used to assess its therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound, and activity is measured via fluorometric or colorimetric substrates .
- Cell viability assays : MTT or ATP-based tests in cancer cell lines evaluate cytotoxicity.
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for GPCRs or ion channels .
Advanced: How can researchers resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?
Methodological Answer:
- Docking refinement : Use molecular dynamics simulations (e.g., AMBER, GROMACS) to account for protein flexibility and solvation effects.
- Binding site analysis : Validate predicted poses via mutagenesis (e.g., alanine scanning) to identify critical residues .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding thermodynamics .
Advanced: What strategies are employed to optimize the compound's pharmacokinetic properties while maintaining efficacy?
Methodological Answer:
- Structural modifications : Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves bioavailability .
- In vitro ADME profiling : Microsomal stability assays and Caco-2 permeability models guide lead optimization .
Advanced: What advanced techniques are used to analyze its solid-state structure and polymorphism?
Methodological Answer:
- X-ray crystallography : SHELXL software refines crystal structures, identifying hydrogen-bonding networks and pi-stacking interactions critical for stability .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis detect polymorphic transitions and decomposition temperatures .
- PXRD : Powder X-ray diffraction distinguishes crystalline forms under varying humidity/temperature conditions .
Advanced: How can in vitro and in vivo data discrepancies be addressed in neuropharmacological studies?
Methodological Answer:
- BBB permeability : Use MDCK-MDR1 assays or in situ brain perfusion to assess blood-brain barrier penetration .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy .
- Species-specific differences : Compare metabolic stability in human vs. rodent liver microsomes to refine translational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
